(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-5-[(3-{4-[(2-FLUOROBENZYL)OXY]PHENYL}-1-PHENYL-1H-PYRAZOL-4-YL)METHYLENE]-2-(3-METHYL-1-PIPERIDINYL)-1,3-THIAZOL-4(5H)-ONE is a complex organic compound with a unique structure that includes a thiazole ring, a pyrazole ring, and a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-{4-[(2-FLUOROBENZYL)OXY]PHENYL}-1-PHENYL-1H-PYRAZOL-4-YL)METHYLENE]-2-(3-METHYL-1-PIPERIDINYL)-1,3-THIAZOL-4(5H)-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiazole ring, the pyrazole ring, and the subsequent coupling of these rings with the fluorobenzyl group. Reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3-{4-[(2-FLUOROBENZYL)OXY]PHENYL}-1-PHENYL-1H-PYRAZOL-4-YL)METHYLENE]-2-(3-METHYL-1-PIPERIDINYL)-1,3-THIAZOL-4(5H)-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the pyrazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the thiazole or pyrazole rings, while substitution reactions can introduce new functional groups at the fluorobenzyl position.
Scientific Research Applications
(5Z)-5-[(3-{4-[(2-FLUOROBENZYL)OXY]PHENYL}-1-PHENYL-1H-PYRAZOL-4-YL)METHYLENE]-2-(3-METHYL-1-PIPERIDINYL)-1,3-THIAZOL-4(5H)-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-{4-[(2-FLUOROBENZYL)OXY]PHENYL}-1-PHENYL-1H-PYRAZOL-4-YL)METHYLENE]-2-(3-METHYL-1-PIPERIDINYL)-1,3-THIAZOL-4(5H)-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but often include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(3-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-1-PHENYL-1H-PYRAZOL-4-YL)METHYLENE]-2-(3-METHYL-1-PIPERIDINYL)-1,3-THIAZOL-4(5H)-ONE
- (5Z)-5-[(3-{4-[(2-BROMOBENZYL)OXY]PHENYL}-1-PHENYL-1H-PYRAZOL-4-YL)METHYLENE]-2-(3-METHYL-1-PIPERIDINYL)-1,3-THIAZOL-4(5H)-ONE
Uniqueness
The uniqueness of (5Z)-5-[(3-{4-[(2-FLUOROBENZYL)OXY]PHENYL}-1-PHENYL-1H-PYRAZOL-4-YL)METHYLENE]-2-(3-METHYL-1-PIPERIDINYL)-1,3-THIAZOL-4(5H)-ONE lies in its specific substitution pattern and the presence of the fluorobenzyl group, which can impart unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C32H29FN4O2S |
---|---|
Molecular Weight |
552.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-[4-[(2-fluorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C32H29FN4O2S/c1-22-8-7-17-36(19-22)32-34-31(38)29(40-32)18-25-20-37(26-10-3-2-4-11-26)35-30(25)23-13-15-27(16-14-23)39-21-24-9-5-6-12-28(24)33/h2-6,9-16,18,20,22H,7-8,17,19,21H2,1H3/b29-18- |
InChI Key |
MWAOCMKGPYMGNU-MIXAMLLLSA-N |
Isomeric SMILES |
CC1CCCN(C1)C2=NC(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=CC=C5F)C6=CC=CC=C6)/S2 |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=CC=C5F)C6=CC=CC=C6)S2 |
Origin of Product |
United States |
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